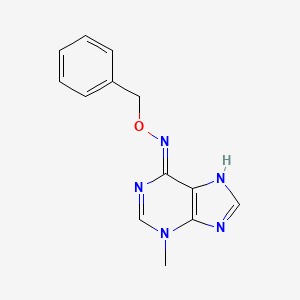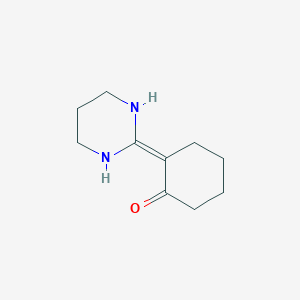
Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclohexanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale cyclization reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the functions of tubulin and norepinephrine, which are crucial in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone include other tetrahydropyrimidinone derivatives, such as:
- 3,4-Dihydropyrimidin-2(1H)-ones
- 6-Hydroxytetrahydropyrimidin-2(1H)-ones
Uniqueness
What sets 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone apart from similar compounds is its unique structure, which combines a tetrahydropyrimidine ring with a cyclohexanone moiety
Eigenschaften
CAS-Nummer |
108816-09-7 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-(1,3-diazinan-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H16N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h11-12H,1-7H2 |
InChI-Schlüssel |
YSATULIFMAJVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=C2NCCCN2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)

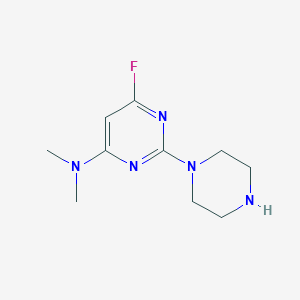
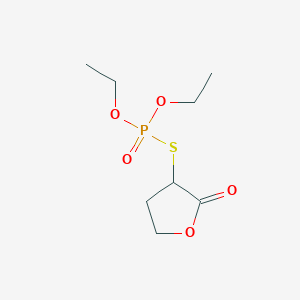
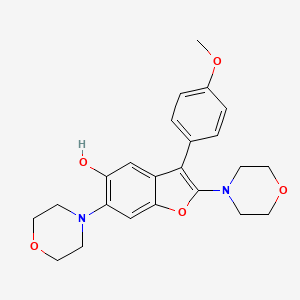
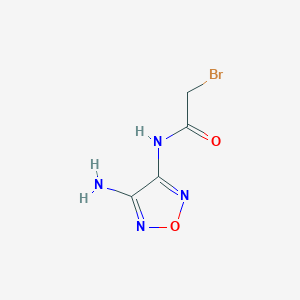
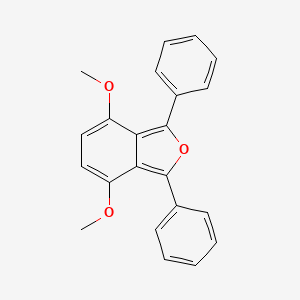
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
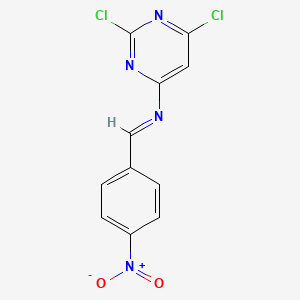
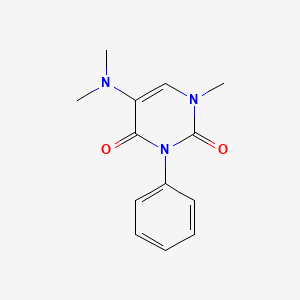
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
